molecular formula C5H11NOS B1661160 4-(Methylsulfanyl)butanamide CAS No. 88411-81-8

4-(Methylsulfanyl)butanamide

Cat. No.: B1661160
CAS No.: 88411-81-8
M. Wt: 133.21 g/mol
InChI Key: JCERQDSYEXAYTH-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)butanamide is an organic compound characterized by the presence of a butanamide backbone with a methylsulfanyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)butanamide typically involves the reaction of 4-chlorobutanamide with methanethiol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the chlorine atom is replaced by the methylsulfanyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfanyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Methanethiol, sodium hydroxide, potassium carbonate.

Major Products:

    Oxidation: 4-(Methylsulfinyl)butanamide, 4-(Methylsulfonyl)butanamide.

    Reduction: 4-(Methylsulfanyl)butylamine.

    Substitution: Various substituted butanamides depending on the nucleophile used.

Scientific Research Applications

4-(Methylsulfanyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving sulfur-containing biomolecules and their metabolic pathways.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)butanamide involves its interaction with specific molecular targets, primarily through its methylsulfanyl and amide functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, and modulation of metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Methylsulfinyl)butanamide
  • 4-(Methylsulfonyl)butanamide
  • 4-(Ethylsulfanyl)butanamide

Comparison: 4-(Methylsulfanyl)butanamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and properties compared to its analogs. For instance, the oxidation state of the sulfur atom in 4-(Methylsulfinyl)butanamide and 4-(Methylsulfonyl)butanamide results in different reactivity and potential applications. The ethylsulfanyl analog, 4-(Ethylsulfanyl)butanamide, has a slightly different steric and electronic environment, leading to variations in its chemical behavior and uses.

Properties

IUPAC Name

4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NOS/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCERQDSYEXAYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323195
Record name 4-(Methylsulfanyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88411-81-8
Record name NSC403325
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403325
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Methylsulfanyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methylsulfanyl)butanamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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